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Compound of Interest

Compound Name:
Methyl 2,4-difluoro-5-

nitrobenzoate

Cat. No.: B146560 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for Methyl 2,4-
difluoro-5-nitrobenzoate, a compound of interest in synthetic chemistry and drug discovery.

Due to the limited availability of published experimental spectra for this specific molecule, this

document presents predicted data based on the analysis of structurally analogous compounds

and established spectroscopic principles. The provided experimental protocols are generalized

and serve as a starting point for laboratory investigation.

Chemical Structure and Properties
IUPAC Name: Methyl 2,4-difluoro-5-nitrobenzoate

CAS Number: 125568-71-0[1]

Molecular Formula: C₈H₅F₂NO₄[1]

Molecular Weight: 217.13 g/mol [1][2]

Appearance: White to brown crystalline powder[3]

Melting Point: 73.0 - 83.0 °C[3]
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Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for Methyl 2,4-difluoro-5-nitrobenzoate.

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and

the methyl ester group. The electron-withdrawing nature of the nitro group and the fluorine

atoms will significantly influence the chemical shifts of the aromatic protons, pushing them

downfield.

Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Predicted

Multiplicity

Predicted

Coupling

Constant (J,

Hz)

Integration

H-6 (Aromatic) ~ 8.3 - 8.5
Doublet of

doublets (dd)

JHF ≈ 8-10, JHH

≈ 2-3
1H

H-3 (Aromatic) ~ 7.4 - 7.6
Doublet of

doublets (dd)

JHF ≈ 10-12,

JHH ≈ 2-3
1H

-OCH₃ (Ester) ~ 3.9 - 4.0 Singlet (s) N/A 3H

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will display signals for the eight carbon atoms in the molecule. The

chemical shifts will be influenced by the attached functional groups, with the carbonyl carbon of

the ester appearing significantly downfield.
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (Ester) ~ 163 - 165

C-F (C-2, C-4) ~ 150 - 160 (with C-F coupling)

C-NO₂ (C-5) ~ 140 - 145

Aromatic C-H (C-3, C-6) ~ 115 - 125

Aromatic C-COOCH₃ (C-1) ~ 120 - 130

-OCH₃ (Ester) ~ 52 - 54

Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. It is

expected to show two distinct signals for the two non-equivalent fluorine atoms, with coupling

to each other and to the neighboring protons.

Fluorine Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

F at C-2 -110 to -120
Doublet of doublets

(dd)

JFF ≈ 20-30, JFH ≈ 8-

10

F at C-4 -130 to -140
Doublet of doublets

(dd)

JFF ≈ 20-30, JFH ≈

10-12

Predicted IR Spectral Data
The infrared spectrum will exhibit characteristic absorption bands corresponding to the various

functional groups present in the molecule.
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Functional Group
Predicted Absorption Range

(cm⁻¹)
Intensity

C-H (Aromatic) 3100 - 3000 Medium

C-H (Methyl) 2960 - 2850 Medium

C=O (Ester) 1735 - 1715 Strong

N-O (Nitro, asymmetric) 1550 - 1515 Strong

N-O (Nitro, symmetric) 1360 - 1335 Strong

C-F (Aromatic) 1250 - 1100 Strong

C-O (Ester) 1300 - 1200 Strong

Predicted Mass Spectrometry (MS) Data
Mass spectrometry will provide information about the molecular weight and fragmentation

pattern of the molecule.

Ion Predicted m/z Description

[M]⁺ 217.02 Molecular Ion

[M - OCH₃]⁺ 186.01 Loss of methoxy radical

[M - NO₂]⁺ 171.02 Loss of nitro group

[M - COOCH₃]⁺ 158.01 Loss of methyl ester group

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectral data.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2,4-difluoro-5-
nitrobenzoate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]
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Filter the solution into a clean NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-

to-noise ratio. Use a standard pulse sequence.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be necessary due to the lower natural abundance of ¹³C.

¹⁹F NMR: Acquire the spectrum using a suitable pulse sequence for fluorine nuclei.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the thin solid film method is commonly used.

Dissolve a small amount of the compound in a volatile solvent (e.g., methylene chloride or

acetone), drop the solution onto a salt plate (NaCl or KBr), and allow the solvent to

evaporate, leaving a thin film of the compound.[5]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the standard mid-IR range (typically 4000-400

cm⁻¹).[6]

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL)

in a suitable volatile solvent such as methanol or acetonitrile.[7]

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).[8][9]

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the

molecular ion and key fragment ions.[10]

Experimental and Analytical Workflow
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The following diagram illustrates a typical workflow for the spectral characterization of a novel

or synthesized organic compound like Methyl 2,4-difluoro-5-nitrobenzoate.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis of Methyl 2,4-difluoro-5-nitrobenzoate

Purification (e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(1H, 13C, 19F) IR Spectroscopy Mass Spectrometry

Data Processing & Analysis

Structure Confirmation

Final Report & Data Archiving

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectral analysis of Methyl 2,4-difluoro-
5-nitrobenzoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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